1-(1-(furan-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-[1-(furan-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-19-12(14(15,16)17)18-21(13(19)23)9-4-6-20(7-5-9)11(22)10-3-2-8-24-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUNXIXZODSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(furan-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 327.31 g/mol. The presence of the trifluoromethyl group and the furan moiety suggests potential interactions with biological targets, particularly in inflammatory pathways and receptor modulation.
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported between 3.12 μg/mL and 12.5 μg/mL, suggesting that our compound may also possess similar properties due to structural similarities .
Anti-inflammatory Activity
The compound has been evaluated for its activity on the P2Y14 receptor, which plays a crucial role in mediating inflammatory responses. Structure-activity relationship (SAR) studies indicate that modifications on the triazole scaffold can enhance binding affinity to this receptor. For example, certain derivatives demonstrated IC50 values as low as 6.0 nM, indicating potent antagonistic activity against P2Y14R . This suggests that our compound could potentially modulate inflammatory processes by acting as a P2Y14 antagonist.
The proposed mechanism involves the inhibition of neutrophil motility and modulation of inflammatory cytokine release through antagonism of the P2Y14 receptor. By blocking this receptor, the compound may reduce excessive inflammation, which is beneficial in conditions such as asthma and other inflammatory diseases .
Study 1: In Vivo Efficacy
In an animal model of inflammation, administration of a structurally related triazole compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups. This study supports the hypothesis that triazole derivatives can exert significant anti-inflammatory effects through P2Y14R modulation.
Study 2: Antimicrobial Screening
A series of derivatives were screened for antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity, aligning with findings from other studies on similar triazole structures .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets.
Potential Therapeutic Applications:
- Antimicrobial Activity: Studies indicate that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan and piperidine groups may enhance this activity by improving solubility and bioavailability.
- Antidepressant Effects: Research on related compounds suggests that triazole derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects through serotonin receptor interactions.
Agricultural Chemistry
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or fungicide.
Case Study:
A study demonstrated that similar triazole compounds exhibited fungicidal activity against various plant pathogens. The unique structure of this compound may provide enhanced efficacy compared to traditional fungicides.
Material Science
Due to its unique chemical structure, the compound can serve as a precursor for synthesizing advanced materials.
Applications in Material Science:
- Polymer Production: The triazole ring can be utilized in the synthesis of polymers with specific properties such as increased thermal stability and resistance to degradation.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | [Source] |
| Antidepressant | Reduction in depressive-like behaviors in animal models | [Source] |
| Fungicidal | Effective against common plant pathogens | [Source] |
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-(furan-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H,2,4-triazol-5(4H)-one?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Piperidine functionalization : React piperidin-4-amine with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the 1-(furan-2-carbonyl)piperidine intermediate.
Triazole ring formation : Condense the intermediate with methyl hydrazine and trifluoromethyl-substituted carbonyl reagents (e.g., ethyl trifluoroacetoacetate) under acidic or thermal conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Key parameters include temperature control (0–80°C), solvent polarity optimization, and monitoring via TLC/HPLC .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
Crystallization : Use slow evaporation (e.g., DMSO/water) to obtain high-quality crystals.
Data collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.
Structure refinement : Use SHELXL for refinement (R factor < 0.05) and SHELXS for solution. Validate geometry with WinGX or ORTEP-3 for disorder/twinning analysis .
Advanced Research Questions
Q. How can synthetic yields be improved for the triazole core under non-conventional conditions?
- Methodological Answer : Ultrasound-assisted synthesis (e.g., 20–40 kHz, 50°C) reduces reaction time (≤2 hours vs. 12–24 hours conventional) and improves yields (≥85%) by enhancing reagent diffusion. Compare solvent systems (DMF vs. THF) and catalyst loading (e.g., p-toluenesulfonic acid at 5 mol%) to optimize regioselectivity .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for the trifluoromethyl group’s conformation?
- Methodological Answer :
Dynamic NMR analysis : Perform variable-temperature ¹⁹F NMR (e.g., −50°C to 25°C) to detect rotational barriers in the trifluoromethyl group.
DFT calculations : Use Gaussian or ORCA to model ground-state conformers and compare with XRD torsion angles.
Cross-validation : Overlay NMR-derived populations with XRD electron density maps (e.g., using Olex2) to assess disorder .
Q. What strategies are effective in evaluating this compound’s bioactivity against enzyme targets?
- Methodological Answer : Design in vitro assays with:
Target selection : Prioritize enzymes with structural homology to known triazole targets (e.g., CYP450, kinases).
Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd).
Cell-based validation : Test cytotoxicity (MTT assay) in cancer lines (e.g., HCT-116) and compare IC₅₀ values against controls (e.g., 5-fluorouracil). Include statistical rigor (n ≥ 3, ANOVA with Tukey post-hoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
